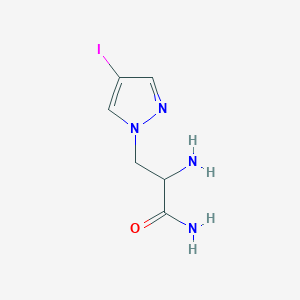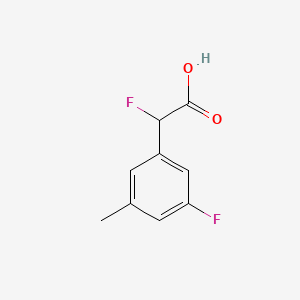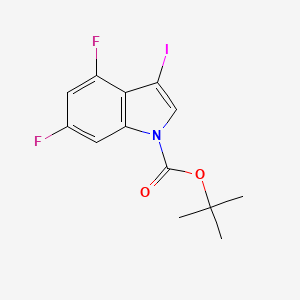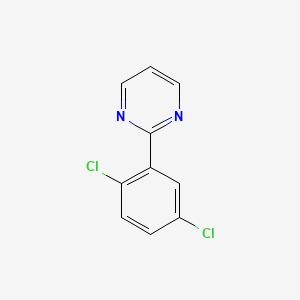
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline is a brominated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The bromomethyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can enhance binding affinity and specificity. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
- 3,8-Dibromo-6-nitroquinoline
- 3,8-Dibromo-6,6-bis(4-tert-butylphenyl)-6H-benzo[c]chromene
Eigenschaften
Molekularformel |
C11H8Br3NO |
|---|---|
Molekulargewicht |
409.90 g/mol |
IUPAC-Name |
3,8-dibromo-6-(bromomethyl)-5-methoxyquinoline |
InChI |
InChI=1S/C11H8Br3NO/c1-16-11-6(4-12)2-9(14)10-8(11)3-7(13)5-15-10/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
BQWHMPSTUBYGNE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C=NC2=C(C=C1CBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[(Tert-butoxy)carbonyl]-4-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)pyrrolidine-3-carboxylic acid](/img/structure/B13086452.png)
![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)

![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)
